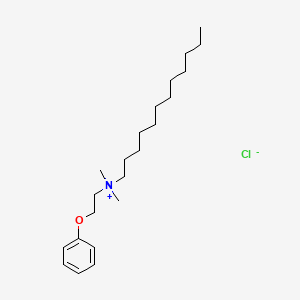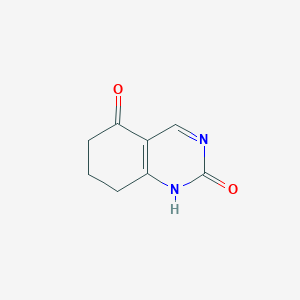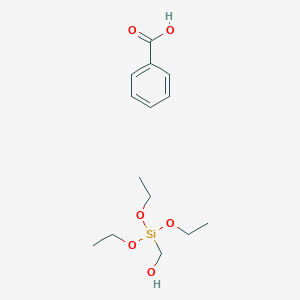
Benzoic acid;triethoxysilylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;triethoxysilylmethanol: is a compound that combines the properties of benzoic acid and triethoxysilylmethanol. Benzoic acid is a well-known organic compound with the formula C₆H₅COOH, commonly used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents . Triethoxysilylmethanol, on the other hand, is a silane compound often used in the production of silane coupling agents, which are essential in enhancing the adhesion between organic and inorganic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Benzyl Alcohol: Benzoic acid can be synthesized by the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
From Benzaldehyde: Another method involves the oxidation of benzaldehyde using potassium permanganate in an acidic medium.
Industrial Production Methods: The industrial production of benzoic acid typically involves the catalytic oxidation of toluene. This process is efficient and yields high purity benzoic acid, which can then be further processed to produce triethoxysilylmethanol through a series of reactions involving silane coupling agents .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction of benzoic acid can yield benzyl alcohol or benzaldehyde, depending on the reducing agent used.
Substitution: Benzoic acid can participate in substitution reactions, such as the formation of esters or amides when reacted with alcohols or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and iodosobenzene.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products:
Oxidation: Benzaldehyde, benzyl alcohol.
Reduction: Benzyl alcohol, benzaldehyde.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Benzoic acid derivatives are used as catalysts in various organic reactions.
Synthesis: Used as a precursor in the synthesis of other organic compounds.
Biology:
Antimicrobial Agent: Benzoic acid is used as a preservative in food and cosmetics due to its antimicrobial properties.
Medicine:
Industry:
Plastics and Polymers: Used in the production of plasticizers and polymers.
Adhesives: Triethoxysilylmethanol is used in the production of adhesives and sealants.
Mecanismo De Acción
Benzoic Acid:
Antimicrobial Action: Benzoic acid inhibits the growth of mold, yeast, and some bacteria by disrupting their cell membranes and metabolic pathways.
Metabolism: In the liver, benzoic acid is conjugated with glycine to form hippuric acid, which is then excreted in the urine.
Triethoxysilylmethanol:
Comparación Con Compuestos Similares
Benzaldehyde: An aromatic aldehyde used in the synthesis of various organic compounds.
Benzyl Alcohol: An aromatic alcohol used as a solvent and in the synthesis of esters.
Benzoyl Chloride: An acyl chloride used in the synthesis of benzoyl derivatives.
Uniqueness:
Benzoic Acid: Known for its antimicrobial properties and wide range of applications in food preservation and cosmetics.
Triethoxysilylmethanol: Unique in its ability to enhance adhesion between different materials, making it valuable in industrial applications.
This comprehensive overview highlights the significance of benzoic acid;triethoxysilylmethanol in various fields, from chemistry and biology to medicine and industry. Its unique properties and versatile applications make it a compound of great interest in scientific research and industrial production.
Propiedades
Número CAS |
13625-95-1 |
|---|---|
Fórmula molecular |
C14H24O6Si |
Peso molecular |
316.42 g/mol |
Nombre IUPAC |
benzoic acid;triethoxysilylmethanol |
InChI |
InChI=1S/C7H18O4Si.C7H6O2/c1-4-9-12(7-8,10-5-2)11-6-3;8-7(9)6-4-2-1-3-5-6/h8H,4-7H2,1-3H3;1-5H,(H,8,9) |
Clave InChI |
WVBJJHISKYEQBH-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CO)(OCC)OCC.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
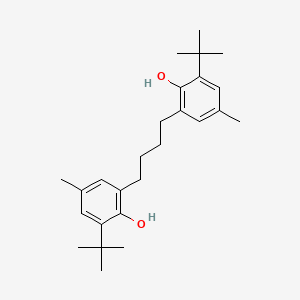
![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
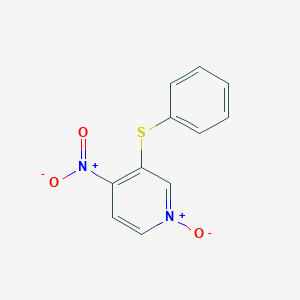

![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
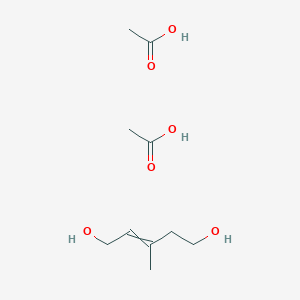
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
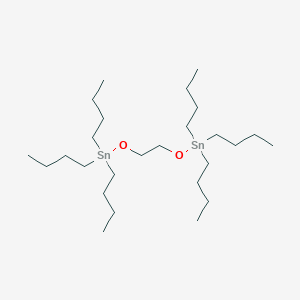
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)

